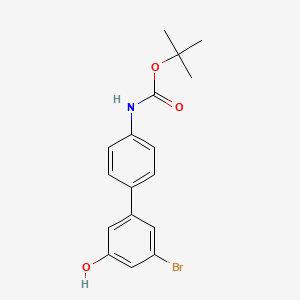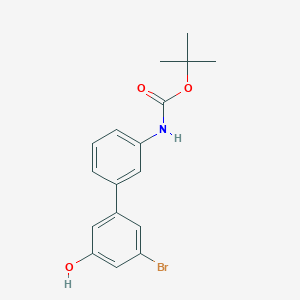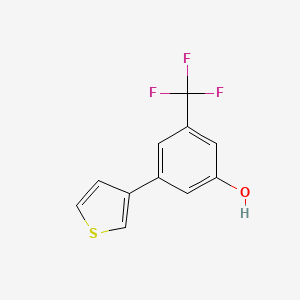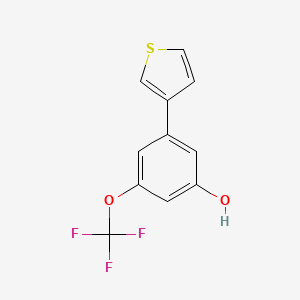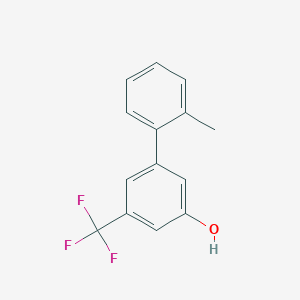
5-Phenyl-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-trifluoromethoxyphenol, or 5-PTFMP, is a phenol compound that has been widely studied in recent years due to its unique properties and potential applications in scientific research. It is a colorless liquid with a melting point of approximately 5°C and a boiling point of approximately 100°C. Its chemical formula is C8H7F3O2 and it has an average molecular weight of 206.16 g/mol. 5-PTFMP has been found to have a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
5-PTFMP has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemical and physiological studies. In organic synthesis, 5-PTFMP has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and natural products. In drug synthesis, 5-PTFMP has been used as an intermediate in the synthesis of a variety of drugs, including antifungal, antibacterial, and antiviral agents. In biochemical and physiological studies, 5-PTFMP has been used to investigate the mechanism of action of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents.
Mechanism of Action
The mechanism of action of 5-PTFMP is not fully understood, but it is believed to involve the formation of a covalent bond between the phenol and the trifluoromethyl group. This covalent bond is thought to be responsible for the formation of the active form of the compound, which is then able to interact with target molecules in the body.
Biochemical and Physiological Effects
5-PTFMP has been found to have a variety of biochemical and physiological effects, including antibacterial, antifungal, and antiviral activity. In addition, 5-PTFMP has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 5-PTFMP in lab experiments has several advantages, including its low cost, availability, and ease of synthesis. Additionally, 5-PTFMP has been found to be relatively stable in a variety of laboratory conditions, making it suitable for use in a variety of settings. However, there are some limitations to the use of 5-PTFMP in lab experiments, including its potential toxicity and its potential to cause skin irritation.
Future Directions
There are a number of potential future directions for the use of 5-PTFMP in scientific research. These include the use of 5-PTFMP in the synthesis of new compounds, the investigation of the mechanism of action of 5-PTFMP, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 5-PTFMP may lead to an increased understanding of its potential applications in a variety of settings.
Synthesis Methods
5-PTFMP can be synthesized from a variety of starting materials, including phenol and trifluoromethyl chloride. The synthesis of 5-PTFMP typically involves the reaction of phenol with trifluoromethyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically performed at temperatures of 70-80°C and yields a yield of approximately 90%. The reaction is generally considered to be safe and efficient, making it suitable for use in a variety of laboratory settings.
properties
IUPAC Name |
3-phenyl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-10(6-11(17)8-12)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENHINRNAOPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686490 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-trifluoromethoxyphenol | |
CAS RN |
1261926-25-3 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

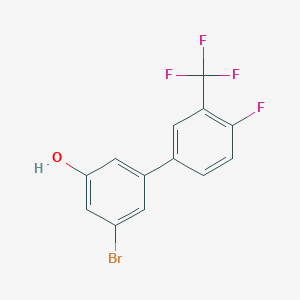

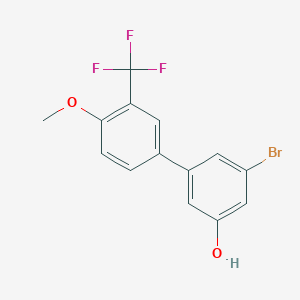
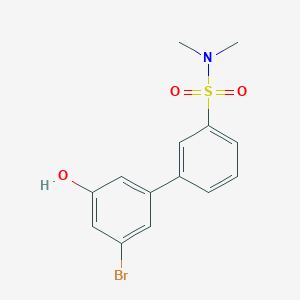

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)

